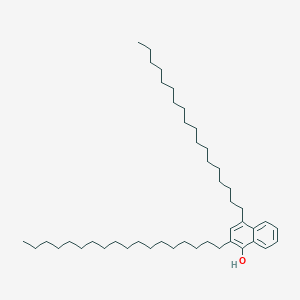![molecular formula C21H15N3O2S2 B14618931 [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone] CAS No. 59211-95-9](/img/structure/B14618931.png)
[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone] is a complex organic compound that features a combination of indole, imidazole, and thiophene moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, while the imidazole ring is a key component in various biologically active molecules. Thiophene rings are also prevalent in many bioactive compounds, contributing to their diverse chemical properties.
Vorbereitungsmethoden
The synthesis of [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone] involves multiple steps, each requiring specific reagents and conditions. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde to form the imidazole ring.
Fischer Indole Synthesis: This classic method synthesizes the indole ring by reacting phenylhydrazine with aldehydes or ketones.
Thiophene Synthesis: The thiophene rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone] involves its interaction with various molecular targets. The indole and imidazole rings can bind to specific receptors or enzymes, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The thiophene rings contribute to the compound’s overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit similar biological activities.
Imidazole Derivatives: Compounds such as histidine and histamine contain the imidazole ring and are involved in various physiological processes.
Thiophene Derivatives: Thiophene-based compounds like thiophene-2-carboxylic acid are known for their diverse chemical properties.
Compared to these similar compounds, [2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone] is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties.
Eigenschaften
CAS-Nummer |
59211-95-9 |
|---|---|
Molekularformel |
C21H15N3O2S2 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
[2-(1H-indol-3-yl)-3-(thiophene-2-carbonyl)-2H-imidazol-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C21H15N3O2S2/c25-20(17-7-3-11-27-17)23-9-10-24(21(26)18-8-4-12-28-18)19(23)15-13-22-16-6-2-1-5-14(15)16/h1-13,19,22H |
InChI-Schlüssel |
ZOWPBBULPDZQMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3N(C=CN3C(=O)C4=CC=CS4)C(=O)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



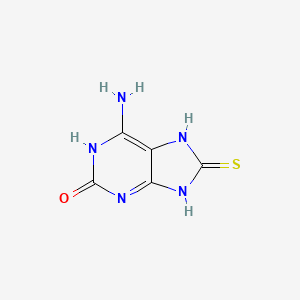
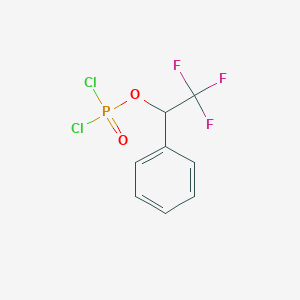
![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)

![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)

![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
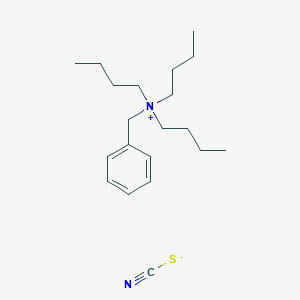

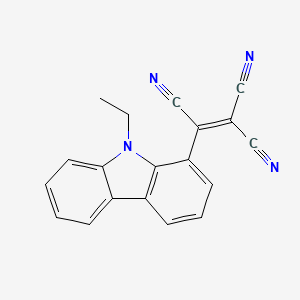
![2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid](/img/structure/B14618919.png)
